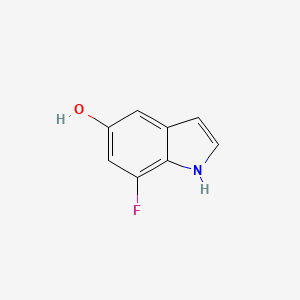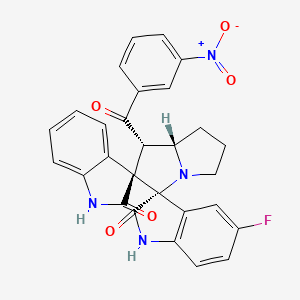
C28H21FN4O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C28H21FN4O5 is a complex organic molecule. It is known by its IUPAC name, (1’S,3R,3’S,7’aS)-5’‘-fluoro-1’-[(3-nitrophenyl)carbonyl]-1,1’‘,2,2’‘,5’,6’,7’,7’a-octahydro-1’H-dispiro[indole-3,2’-pyrrolizine-3’,3’‘-indole]-2,2’'-dione . This compound is characterized by its intricate structure, which includes multiple rings and functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C28H21FN4O5 involves multiple steps, each requiring specific conditions and reagents. The process typically begins with the preparation of the core structure, followed by the introduction of functional groups. Common synthetic routes include:
Formation of the Core Structure: This step involves the construction of the dispiro[indole-pyrrolizine-indole] framework. The reaction conditions often include the use of strong bases and high temperatures to facilitate the formation of the core rings.
Functional Group Introduction: The introduction of the fluoro and nitrophenyl groups is achieved through electrophilic aromatic substitution reactions. Reagents such as fluorine gas or nitrobenzene derivatives are used under controlled conditions to ensure selective substitution.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the complete molecule. This step may require the use of coupling agents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized versions of the laboratory synthesis methods. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the reactions under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product. Analytical techniques such as NMR, IR, and mass spectrometry are used to verify the structure and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
C28H21FN4O5: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the functional groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound. Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols are used to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, polar solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the nitrophenyl group can yield nitrobenzoic acid, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
C28H21FN4O5: has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties. Its interactions with biological targets suggest it may have applications in drug development.
Industry: In industrial applications, is used in the development of new materials and chemicals. Its unique properties make it suitable for use in specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of C28H21FN4O5 involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Protein Binding: can bind to proteins, affecting their structure and function. This binding can modulate protein-protein interactions and signaling pathways.
Cellular Pathways: The compound can influence cellular pathways by interacting with key molecules involved in signal transduction, gene expression, and metabolism.
Vergleich Mit ähnlichen Verbindungen
C28H21FN4O5: can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
C28H21FN4O4: This compound differs by one oxygen atom, which can significantly alter its chemical properties and reactivity.
C28H21FN4O6: The addition of an extra oxygen atom can change the compound’s polarity and solubility, affecting its interactions with biological targets.
C28H20FN4O5: The absence of one hydrogen atom can influence the compound’s stability and reactivity.
The unique structure of This compound gives it distinct properties that make it valuable for various applications. Its combination of functional groups and ring structures provides a versatile platform for chemical modifications and interactions.
Eigenschaften
Molekularformel |
C28H21FN4O5 |
|---|---|
Molekulargewicht |
512.5 g/mol |
InChI |
InChI=1S/C28H21FN4O5/c29-16-10-11-21-19(14-16)28(26(36)31-21)27(18-7-1-2-8-20(18)30-25(27)35)23(22-9-4-12-32(22)28)24(34)15-5-3-6-17(13-15)33(37)38/h1-3,5-8,10-11,13-14,22-23H,4,9,12H2,(H,30,35)(H,31,36)/t22-,23-,27+,28+/m0/s1 |
InChI-Schlüssel |
JFQBHQHEJPOBSJ-WLGONLEPSA-N |
Isomerische SMILES |
C1C[C@H]2[C@H]([C@@]3(C4=CC=CC=C4NC3=O)[C@@]5(N2C1)C6=C(C=CC(=C6)F)NC5=O)C(=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Kanonische SMILES |
C1CC2C(C3(C4=CC=CC=C4NC3=O)C5(N2C1)C6=C(C=CC(=C6)F)NC5=O)C(=O)C7=CC(=CC=C7)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12638077.png)
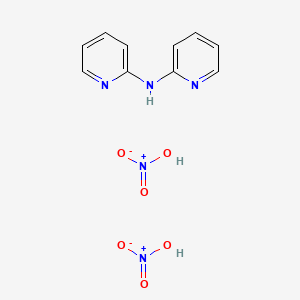
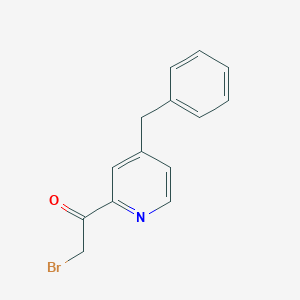
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![4-(3-Hydroxyphenyl)-2-morpholin-4-yl-8-piperazin-1-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12638111.png)
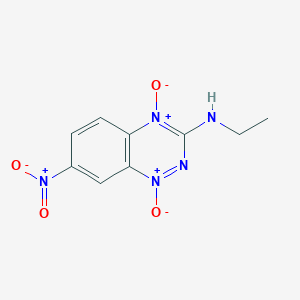
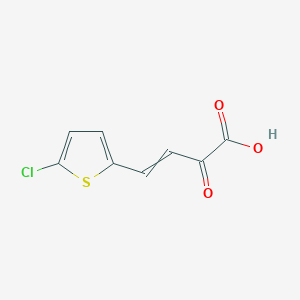
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
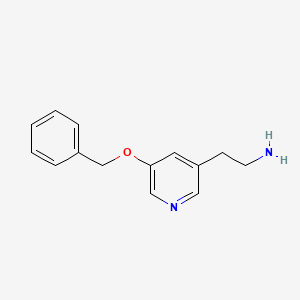
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
![3H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 7-methoxy-N-(4-piperidinylmethyl)-3-[3-(trifluoromethoxy)phenyl]-](/img/structure/B12638153.png)
